molecular formula C11H15NO3 B14202567 Ethyl 4-(ethoxyamino)benzoate CAS No. 848950-33-4

Ethyl 4-(ethoxyamino)benzoate

Cat. No.: B14202567
CAS No.: 848950-33-4
M. Wt: 209.24 g/mol
InChI Key: LDNVMFVPCBXFFN-UHFFFAOYSA-N
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Description

Ethyl 4-(ethoxyamino)benzoate is an ethyl benzoate derivative featuring an ethoxyamino (-NH-OCH₂CH₃) substituent at the para position of the aromatic ring. These analogs differ in functional groups (e.g., alkylamino, sulfonamide, carbamoyl, or heterocyclic substituents), which significantly influence their chemical behavior and biological activity. This article compares this compound with its closest structural relatives, leveraging data from diverse sources to highlight key differences and applications.

Properties

CAS No.

848950-33-4

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

ethyl 4-(ethoxyamino)benzoate

InChI

InChI=1S/C11H15NO3/c1-3-14-11(13)9-5-7-10(8-6-9)12-15-4-2/h5-8,12H,3-4H2,1-2H3

InChI Key

LDNVMFVPCBXFFN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NOCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(ethoxyamino)benzoate typically involves the esterification of 4-(ethoxyamino)benzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The crude product is then purified by recrystallization or distillation to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous-flow synthesis techniques are often employed to optimize reaction times and improve yields. These methods involve the use of automated reactors and precise control of reaction parameters to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(ethoxyamino)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted benzoate derivatives .

Mechanism of Action

The mechanism of action of ethyl 4-(ethoxyamino)benzoate involves its interaction with specific molecular targets. For instance, as a local anesthetic, it binds to sodium channels in nerve cells, preventing the influx of sodium ions and thereby blocking nerve impulse transmission. This results in a loss of sensation in the targeted area .

Comparison with Similar Compounds

Ethyl 4-Aminobenzoate ()

  • Structure: Basic scaffold with a primary amino (-NH₂) group at the para position.
  • Synthesis : Prepared via diazotization and coupling reactions ().
  • Properties: Acts as a precursor for more complex derivatives. Ethoxylated versions (e.g., Ethoxylated ethyl-4-aminobenzoate in ) exhibit high water solubility due to extensive ethylene oxide chains (C₅₉H₁₁₁NO₂₇, MW 1266.6) .

Ethyl 4-(Dimethylamino)benzoate ()

  • Structure: Dimethylamino (-N(CH₃)₂) substituent.
  • Applications : Used as a co-initiator in resin cements, demonstrating higher reactivity and conversion efficiency compared to methacrylate-based initiators .
  • Solubility : Soluble in polar solvents like DMSO, making it suitable as an internal calibrant in qNMR .

Ethyl 4-(Carbamoylamino)benzoate ()

  • Structure : Urea-linked carbamoyl (-NH-CONH₂) group.
  • Biological Activity : Part of a series evaluated as aquaporin inhibitors, highlighting the role of carbamoyl groups in target binding .

SABA1: Ethyl 4-[[2-Chloro-5-(Phenylcarbamoyl)Phenyl]Sulfonylamino]Benzoate ()

  • Structure : Sulfonamide (-SO₂-NH-) linker with a phenylcarbamoyl group.
  • Antimicrobial Activity : Exhibits MIC values of 0.45–0.9 mM against E. coli, emphasizing the importance of sulfonamide moieties in antibacterial potency .

Ethyl 4-((11-(Hexylamino)-11-Oxoundecyl)Oxy)Benzoate ()

  • Structure : Long-chain ether (-O-) and amide (-CONH-) functionalities.
  • Synthesis : Prepared via Williamson etherification, demonstrating versatility in introducing bifunctional groups .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Solubility Key Spectral Data (NMR/MS)
Ethyl 4-aminobenzoate C₉H₁₁NO₂ 165.19 Soluble in organic solvents 1H NMR (CDCl₃): δ 6.6 (ArH), 1.3 (CH₃)
Ethyl 4-(dimethylamino)benzoate C₁₁H₁₅NO₂ 193.24 Soluble in DMSO, ethanol 13C NMR (DCl+CH): δ 167.5 (C=O)
Ethoxylated ethyl-4-aminobenzoate C₅₉H₁₁₁NO₂₇ 1266.6 Water-soluble N/A
SABA1 C₂₂H₂₀ClN₃O₅S 482.92 Likely polar aprotic solvents HRMS: m/z 483.05 (M+H⁺)
Ethyl 4-(1H-tetrazol-1-yl)benzoate C₁₀H₁₀N₄O₂ 218.21 2-8°C storage, irritant MDL: MFCD03196939

Key Findings and Implications

  • Substituent Effects :
    • Electron-Donating Groups (e.g., -N(CH₃)₂): Increase solubility and reactivity in polymer applications .
    • Bulky Substituents (e.g., long-chain ethers): Reduce crystallinity, enhancing material flexibility .
    • Polar Functional Groups (e.g., sulfonamide): Improve biological activity but may limit bioavailability .
  • Synthetic Flexibility : Ethyl benzoate derivatives are highly tunable, enabling tailored properties for specific applications.

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